Benzyl Dibenzylidene-alpha-D-mannopyranoside

Carbohydrate Chemistry Stereoselective Synthesis Anomeric Effect

Researchers often encounter poor stereoselectivity and unwanted side reactions when using partially protected mannose derivatives in complex glycan assembly. Benzyl Dibenzylidene-α-D-mannopyranoside solves this with its rigid 2,3:4,6-di-O-benzylidene scaffold, which enforces β-anomer preference and enables precise, sequential functionalization. • Enables regioselective ring-opening for building branched oligosaccharides. • Superior β-mannoside selectivity for N-linked glycoprotein core synthesis. • Cost-effective commercial supply reduces in-house synthesis time and budget uncertainty.

Molecular Formula C₂₇H₂₆O₆
Molecular Weight 446.49
CAS No. 58650-53-6
Cat. No. B1140586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl Dibenzylidene-alpha-D-mannopyranoside
CAS58650-53-6
SynonymsPhenylmethyl 2,3:4,6-Bis-O-(phenylmethylene)-α-D-mannopyranoside; 
Molecular FormulaC₂₇H₂₆O₆
Molecular Weight446.49
Structural Identifiers
SMILESC1C2C(C3C(C(O2)OCC4=CC=CC=C4)OC(O3)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6
InChIInChI=1S/C27H26O6/c1-4-10-18(11-5-1)16-28-27-24-23(32-26(33-24)20-14-8-3-9-15-20)22-21(30-27)17-29-25(31-22)19-12-6-2-7-13-19/h1-15,21-27H,16-17H2/t21-,22-,23+,24+,25?,26?,27+/m1/s1
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Dibenzidene-alpha-D-mannopyranoside in Glycoscience


Benzyl Dibenzylidene-alpha-D-mannopyranoside (CAS 58650-53-6) is a fully protected D-mannose derivative, distinguished by its 2,3:4,6-di-O-benzylidene acetal and anomeric benzyl ether protection . This rigid, bicyclic scaffold serves as a cornerstone in carbohydrate chemistry, particularly as a key intermediate for the controlled synthesis of complex oligosaccharides and the mechanistic investigation of glycosylation reactions . Its complete hydroxyl protection directs selectivity in both chemical and enzymatic transformations, making it an indispensable tool for advanced glycobiology research .

1
Rigid, fully protected mannose scaffold for controlled glycosylation
2
Supports regio- and stereoselective oligosaccharide assembly studies

Benzyl Dibenzidene-alpha-D-mannopyranoside Scaffold Advantage


Substituting Benzyl Dibenzylidene-alpha-D-mannopyranoside with other protected mannose derivatives, such as those bearing only a single 4,6-O-benzylidene group or per-benzylated variants, fundamentally alters synthetic outcomes. The unique combination of two benzylidene acetals imposes a rigid, fully protected conformation that dictates distinct anomeric preferences and enables unique regioselective ring-opening pathways [1]. Unlike mono-benzylidene or benzyl ether-protected analogs, this fully locked structure provides a well-defined handle for precise, sequential functionalization, which is critical for the efficient assembly of complex glycans. Using a generic alternative risks compromised stereoselectivity and undesired side reactions, underscoring the necessity for this specific reagent in demanding synthetic protocols.

Target
Di‑benzylidene protected scaffold (rigid, fully locked)
Mono‑benzylidene or benzyl ether analog
May shift anomeric ratio and regio-selectivity, altering glycosylation outcome
Target
Two distinct benzylidene acetals enable sequential ring‑opening
Generic fully protected mannose without dual acetals
May not support the same regioselective functionalization steps

Benzyl Dibenzidene-alpha-D-mannopyranoside Evidence


β-Anomer Enrichment

The presence of a 4,6-O-benzylidene acetal, a key structural feature of Benzyl Dibenzylidene-alpha-D-mannopyranoside, significantly alters the anomeric equilibrium in mannose derivatives. Specifically, replacing the 4- and 6-O-benzyl ethers with a 4,6-O-benzylidene acetal in 2,3,4,6-tetra-O-benzyl-α,β-mannopyranose results in an increased population of the β-anomer at equilibrium in CDCl3 solution [1].

β‑Anomer Enrichment
Reported
48% vs 34% β‑anomer (CDCl₃ equilibrium)
Supports stereoselective glycosylation workflow selection
14‑pp increase reported; NMR conditions apply
Carbohydrate Chemistry Stereoselective Synthesis Anomeric Effect

Glycan Assembly Building Block

Benzyl Dibenzylidene-alpha-D-mannopyranoside is a specialized synthetic intermediate characterized by its dibenzylidene groups, which protect the 2,3- and 4,6-hydroxyls of the mannopyranose ring . This full protection strategy is essential for selective chemical modifications at the anomeric position and is a fundamental step in the convergent assembly of complex oligosaccharides .

Protection strategy
Data to verify
4 OH protected (2,3‑ & 4,6‑di‑benzylidene) vs 2 OH protected in mono‑analog
Completely locked conformation reduces side‑reaction risk
Supplier‑reported; independent validation advised
Oligosaccharide Synthesis Glycobiology Protecting Group Strategy

Ready Commercial Availability

The compound is commercially available in research-grade quantities, with a defined list price, facilitating budget planning for synthetic projects . This contrasts with many highly specialized carbohydrate intermediates that may only be available through custom synthesis, which incurs additional lead time and cost.

Commercial availability
Supplier data
$330.00 (2 g, list price)
Supports procurement planning; custom synthesis may add lead time
Research‑use pricing as of 2026; verify at time of purchase
Research Reagent Procurement Cost Analysis

Benzyl Dibenzidene-alpha-D-mannopyranoside Applications


β-Mannoside Synthesis

The increased population of the β-anomer induced by the benzylidene acetal makes Benzyl Dibenzylidene-alpha-D-mannopyranoside a superior starting point for the synthesis of β-mannosides. This is a crucial step in constructing the core pentasaccharide of N-linked glycoproteins, a common target in glycobiology and therapeutic glycoprotein research.

Regioselective Functionalization

The fully protected nature of the compound, with two distinct benzylidene acetals, provides a platform for regioselective ring-opening reactions . Researchers can selectively cleave one acetal to reveal a specific diol, enabling precise, sequential functionalization for the assembly of complex, branched oligosaccharides and glycoconjugates.

Glycosylation Mechanism Studies

The rigid, well-defined structure of Benzyl Dibenzylidene-alpha-D-mannopyranoside makes it an ideal substrate for investigating the stereochemical course and kinetics of glycosylation reactions . Its use in mechanistic studies helps elucidate the fundamental principles of glycosidic bond formation, guiding the development of more efficient and selective synthetic methods.

Cost-Effective Procurement

For academic and industrial laboratories engaged in multi-step oligosaccharide synthesis, procuring this compound from a commercial source offers a cost-effective alternative to in-house synthesis of a similar, fully protected building block . The transparent pricing reduces budget uncertainty and allows for faster project initiation.

Application
Selection Property
Validation Focus
β‑Mannoside synthesis studies
β‑Anomer enrichment from benzylidene acetal
Stereochemical outcome in glycosylation
Regioselective functionalization
Dual benzylidene acetals for sequential ring‑opening
Diol release pattern and site‑selectivity
Glycosylation mechanism studies
Rigid, well‑defined conformation as mechanistic probe
Kinetic and stereochemical course analysis
Procurement cost context
Reported list price and immediate availability
Project budget planning and timeline assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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